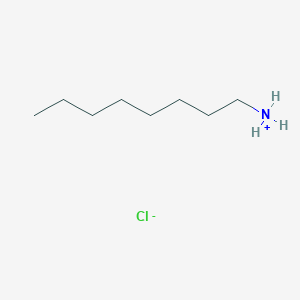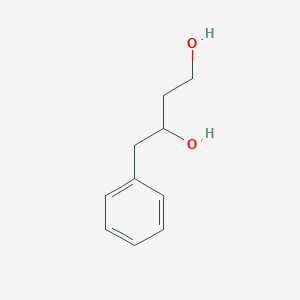![molecular formula C21H18BrNO3 B8481866 methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8481866.png)
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate
Vue d'ensemble
Description
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a dimethyl-benzoate group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-bromonaphthalene-1-carbonyl chloride with 2,4-dimethylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromonaphthalene-1-carboxylate
- Methyl 2,4-dimethylbenzoate
- 3-Bromonaphthalene-1-carbonyl chloride
Uniqueness
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and dimethyl-benzoate moieties allows for versatile applications in various fields of research .
Propriétés
Formule moléculaire |
C21H18BrNO3 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C21H18BrNO3/c1-12-8-9-16(21(25)26-3)13(2)19(12)23-20(24)18-11-15(22)10-14-6-4-5-7-17(14)18/h4-11H,1-3H3,(H,23,24) |
Clé InChI |
QFOYYQIUDDTVOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=CC3=CC=CC=C32)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8481799.png)

![1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene](/img/structure/B8481808.png)
![4-(3,5-Difluoro-4-hydroxy-benzyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B8481816.png)

![Carbamic acid,[3-amino-4'-fluoro-2'-(methoxymethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8481826.png)


![2-[(5-Chloro-thiophene-2-carbonyl)-amino]-3-methoxy-2-methoxymethyl-propionic acid](/img/structure/B8481859.png)
![(4-Benzylpiperidin-1-yl)(6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo-[1,2-a]pyridin-2-yl)methanone](/img/structure/B8481860.png)
![6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8481868.png)
![5-{[3-(Phenylethynyl)-1-benzofuran-5-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8481873.png)

